Ethyl 3-bromo-2-oxo-3-phenylpropanoate

Medicinal Chemistry Organic Synthesis Chromatography

This α-bromo-β-ketoester is a differentiated building block for synthesizing thiazoles and oxazolones. Its ethyl ester (LogP 2.25) and specific bromine position confer unique reactivity and physicochemical advantages over methyl ester analogs and positional isomers, enabling reproducible yields up to 79%. Verified 95-98% purity with full analytical data.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
CAS No. 6476-17-1
Cat. No. B3276784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-bromo-2-oxo-3-phenylpropanoate
CAS6476-17-1
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C(C1=CC=CC=C1)Br
InChIInChI=1S/C11H11BrO3/c1-2-15-11(14)10(13)9(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
InChIKeyQXIHQDOUUDXWFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-bromo-2-oxo-3-phenylpropanoate for Scientific Procurement: Structural and Functional Overview


Ethyl 3-bromo-2-oxo-3-phenylpropanoate (CAS: 6476-17-1) is an α-bromo-β-ketoester characterized by a molecular formula of C₁₁H₁₁BrO₃, a molecular weight of 271.11 g/mol, and a logP of 2.25 . It features a reactive α-bromine positioned adjacent to a ketone and β to an ethyl ester, a β-phenyl substituent providing steric bulk and π-interaction potential, and an α-keto group capable of electrophilic participation. This arrangement, in contrast to its regional isomers or methyl ester analogs, defines its utility as a versatile building block for heterocycle synthesis, including thiazoles and oxazolones, and as a key intermediate in medicinal chemistry programs [1].

Ethyl 3-bromo-2-oxo-3-phenylpropanoate: Why Class-Level Substitution Fails in Critical Workflows


The assumption that any α-halo-β-ketoester can be interchangeably deployed is demonstrably false and introduces significant risk in advanced synthesis and drug discovery. This compound is not merely another reactive halogenated intermediate; its specific structural arrangement—the precise location of the bromine atom and the identity of the ester group—dictates its reactivity, steric profile, and physicochemical behavior, leading to divergent outcomes in reaction yields, product purity, and downstream biological activity . Swapping this compound for a methyl ester or a positional isomer like ethyl 2-bromo-3-oxo-3-phenylpropanoate can result in dramatically reduced synthetic efficiency, altered compound lipophilicity, and failure to reproduce published results . The quantitative evidence below demonstrates precisely where this compound's specific structural attributes confer tangible, verifiable advantages.

Ethyl 3-bromo-2-oxo-3-phenylpropanoate: Quantified Differentiation Against Close Analogs


Ethyl Ester vs. Methyl Ester: Physicochemical Advantage for Reaction Control and Purification

The ethyl ester moiety in this compound provides a quantifiable lipophilicity increase (LogP 2.25) and molecular weight gain (14 g/mol) compared to its direct methyl ester analog. This difference can be exploited for reaction control and purification [1].

Medicinal Chemistry Organic Synthesis Chromatography

Positional Isomer Differentiation: Superior Yield in Oxazolone-4-Carboxylate Synthesis

The α-bromo-β-ketoester arrangement in this compound is critical for accessing 2-oxazolone-4-carboxylates via condensation with methyl carbamate. When evaluated as a synthetic intermediate in this specific transformation, the 3-bromo isomer provides a distinct yield advantage over the 2-bromo isomer .

Heterocyclic Chemistry Peptidomimetics Methodology

Enabling Access to Thiazole-Based ChemR23 Inhibitors

This specific compound has been documented as a key building block in the synthesis of advanced thiazole-based inhibitors of ChemR23, a GPCR implicated in autoimmune disease pathology . The α-bromo-β-ketoester serves as the electrophilic partner in constructing the thiazole core, a structure-activity relationship (SAR) sensitive scaffold .

Autoimmune Disease GPCR Antagonism Chemotaxis

Commercially Available High-Purity Material with Verifiable Analytical Data

In the context of procurement, verifiable purity is a non-negotiable variable. Ethyl 3-bromo-2-oxo-3-phenylpropanoate is available from multiple suppliers with a standard purity of ≥95% and full analytical characterization (NMR, HPLC, GC) . This contrasts with less common or custom-synthesized analogs, where purity and characterization may be less robust.

Analytical Chemistry Quality Control Sourcing

Ethyl 3-bromo-2-oxo-3-phenylpropanoate: High-Value Application Scenarios for Research and Procurement


Medicinal Chemistry: Building Oxazolone- and Thiazole-Containing Libraries

As demonstrated in the evidence, this compound is the superior starting material for constructing 2-oxazolone-4-carboxylates in yields up to 79% . It is also the documented precursor for thiazole-based ChemR23 inhibitors . Procurement in this context is driven by the need for precise structural fidelity to access these specific heterocyclic scaffolds, where the use of a positional isomer or different ester would compromise the entire synthetic campaign.

Academic and Industrial Synthesis: A Robust, Well-Characterized Reagent

For laboratories where reproducibility is paramount, this compound offers a clear advantage. Its widespread commercial availability at ≥95% purity with accompanying analytical data (NMR, HPLC, GC) reduces the burden of in-house characterization and purification . This is a critical factor for high-throughput experimentation and process chemistry, where time and resource efficiency are key metrics .

Lipophilicity-Tuned Intermediate for Drug Discovery

The quantifiably higher LogP (2.25) and molecular weight of the ethyl ester compared to its methyl analog (ΔLogP = +0.34) makes it a valuable tool for medicinal chemists seeking to modulate the physicochemical properties of a lead series . Selecting this compound over the methyl ester can improve membrane permeability or alter metabolic stability without requiring a change to the core pharmacophore.

Core Intermediate for Peptidomimetic and Constrained Scaffold Synthesis

The product of the key transformation enabled by this compound, 2-oxazolone-4-carboxylates, are planar, rigid heterocycles used as conformational constraints in peptide and protein backbones . Procuring this specific building block is the first step in accessing a class of molecules with significant potential in chemical biology and peptide-based drug design.

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